molecular formula C21H21FN4O2 B6509687 1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE CAS No. 1094750-88-5

1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE

Cat. No.: B6509687
CAS No.: 1094750-88-5
M. Wt: 380.4 g/mol
InChI Key: MNKCYLKHMIQHLH-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the piperazine ring: This can be done by reacting the intermediate with piperazine under suitable conditions.

    Final coupling: The final step involves coupling the methoxyphenyl group to the pyrazole-piperazine intermediate, possibly through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(4-Bromophenyl)-4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Uniqueness

1-(4-FLUOROPHENYL)-4-[3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-28-20-5-3-2-4-17(20)18-14-19(24-23-18)21(27)26-12-10-25(11-13-26)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCYLKHMIQHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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